TAK-779 cation

CAS No.: 263765-56-6

Cat. No.: VC3765217

Molecular Formula: C33H39N2O2+

Molecular Weight: 495.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 263765-56-6 |

|---|---|

| Molecular Formula | C33H39N2O2+ |

| Molecular Weight | 495.7 g/mol |

| IUPAC Name | dimethyl-[[4-[[3-(4-methylphenyl)-8,9-dihydro-7H-benzo[7]annulene-6-carbonyl]amino]phenyl]methyl]-(oxan-4-yl)azanium |

| Standard InChI | InChI=1S/C33H38N2O2/c1-24-7-11-27(12-8-24)28-14-13-26-5-4-6-29(22-30(26)21-28)33(36)34-31-15-9-25(10-16-31)23-35(2,3)32-17-19-37-20-18-32/h7-16,21-22,32H,4-6,17-20,23H2,1-3H3/p+1 |

| Standard InChI Key | XNHZXMPLVSJQFK-UHFFFAOYSA-O |

| SMILES | CC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)NC4=CC=C(C=C4)C[N+](C)(C)C5CCOCC5)C=C2 |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)NC4=CC=C(C=C4)C[N+](C)(C)C5CCOCC5)C=C2 |

Introduction

Chemical Identity and Structure

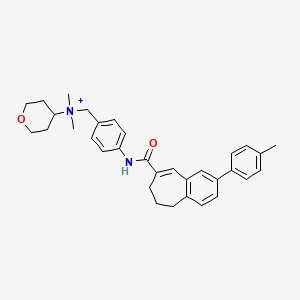

TAK-779 cation is a quaternary ammonium compound with the molecular formula C33H39N2O2+ and a molecular weight of 495.7 g/mol . It is commonly found as a chloride salt (TAK-779 chloride) with the full chemical name N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]-tetrahydro-2H-pyran-4-aminium chloride . The compound features a benzocycloheptene core with a 4-methylphenyl substituent, connected to an aminobenzyl group through an amide linkage, and a quaternary ammonium center incorporated into a tetrahydropyran ring .

Structural Identifiers

The structural characterization of TAK-779 cation includes several standard chemical identifiers as presented in Table 1:

| Identifier Type | Value |

|---|---|

| PubChem CID | 183790 (cation), 183789 (chloride salt) |

| Molecular Formula | C33H39N2O2+ |

| Molecular Weight | 495.7 g/mol (cation), 531.1 g/mol (chloride salt) |

| SMILES | CC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)NC4=CC=C(CN+(C)C5CCOCC5)C=C4)C=C2 |

| InChIKey | XNHZXMPLVSJQFK-UHFFFAOYSA-O |

| Stereochemistry | ACHIRAL |

| Defined Stereocenters | 0/1 |

| Charge | +1 |

Table 1: Chemical identifiers and properties of TAK-779 cation .

Pharmacological Target Profile

TAK-779 was initially developed by Takeda Pharmaceutical Company as a selective antagonist of the CCR5 receptor, but subsequent research has revealed a more complex target profile that contributes to its unique pharmacological effects .

Primary Receptor Targets

The compound exhibits high-affinity binding to multiple chemokine receptors with varying potencies as detailed in Table 2:

| Target Receptor | Organism | Potency | Measurement |

|---|---|---|---|

| CCR5 | Human | 1.1 nM | Ki |

| CCR5 | Human | 1.4 nM | IC50 |

| CXCR3 | Mouse | Antagonist | Demonstrated activity |

| CXCR4 | Mouse | No significant inhibition | - |

| CCR4 | Mouse | No significant inhibition | - |

Table 2: Receptor binding profile of TAK-779 .

Target Selectivity Mechanism

TAK-779 demonstrates a distinctive dual antagonism of both CCR5 and CXCR3 receptors, a property that explains its effectiveness in modulating T cell migration in inflammatory conditions . This dual antagonism was established through multiple experimental approaches:

-

Ligand binding assays using [125I]-labeled ligands

-

Lymphocyte function-associated antigen-1 (LFA-1) activation assays

-

Chemotaxis assays measuring cell migration through transwells

In these assays, TAK-779 effectively blocked both the ligand binding and functional consequences (LFA-1 up-regulation and chemotactic responses) of mCXCR3 and mCCR5 activation without significantly affecting mCCR4 and mCXCR4 functions .

Molecular Mechanism of Action

The mechanism of action of TAK-779 involves specific molecular interactions with its target receptors, particularly CCR5 and CXCR3, which are predominantly expressed on T helper type 1 (Th1) cells .

Receptor Binding Interactions

TAK-779 antagonizes CCR5 by competitive inhibition of natural ligand binding, including the chemokine RANTES (Regulated upon Activation, Normal T Cell Expressed and Secreted) . Structural analysis suggests that it interacts with the transmembrane domains of CCR5, forming specific contacts with key residues that are essential for receptor function .

The compound occupies a binding pocket within the receptor that overlaps with the binding site of the native chemokine ligands, thereby preventing their interaction with the receptor and subsequent signal transduction . Specifically, TAK-779 interacts with the minor pocket of CCR5 formed by hydrophobic residues, similar to other CCR5 antagonists .

Downstream Signaling Effects

By blocking CCR5 and CXCR3 activation, TAK-779 inhibits several downstream signaling pathways that regulate immune cell function and trafficking:

-

Prevention of chemokine-induced G-protein coupled signaling

-

Inhibition of LFA-1 activation, which is critical for leukocyte adhesion to endothelial cells

-

Blockade of chemotactic responses that guide T cell migration to sites of inflammation

These effects collectively contribute to the compound's ability to modulate inflammatory responses by preventing the accumulation of Th1 cells at inflammatory sites .

Experimental Applications

TAK-779 has been utilized in various experimental settings to investigate chemokine receptor biology and potential therapeutic applications.

In Vitro Applications

In laboratory settings, TAK-779 has served as a valuable tool for investigating chemokine receptor function and cellular responses. Typical in vitro applications include:

-

Receptor binding studies using transfected cell lines expressing specific chemokine receptors

-

Cell adhesion assays measuring LFA-1 activation

These applications have helped elucidate the role of CCR5 and CXCR3 in immune cell trafficking and inflammatory responses.

In Vivo Applications

The in vivo applications of TAK-779 have focused primarily on models of disease where CCR5 and/or CXCR3 play important pathophysiological roles:

In the context of cerebral ischemia, TAK-779 has been administered through specific routes as detailed in Table 3:

| Administration Route | Dose | Timing | Model |

|---|---|---|---|

| Intracerebroventricular injection | 25 or 250 ng in 5 μL | 10 minutes before MCA occlusion | Mouse model of ischemic brain injury |

| Intravenous injection | 5 μg/100 μL per 20 g body weight | Not specified | Mouse model of ischemic brain injury |

Table 3: In vivo administration protocols for TAK-779 in cerebral ischemia models .

Development Limitations

Despite its promising pharmacological profile and therapeutic potential, TAK-779 has faced significant development challenges that have limited its progression to clinical applications.

Pharmacokinetic Limitations

The primary limitation that led to the termination of TAK-779's development for HIV treatment was its poor oral bioavailability . This limitation necessitated parenteral administration routes, which are less practical for chronic disease management.

Current Development Status

Following the termination of its development for HIV treatment, TAK-779 has primarily served as a research tool for investigating chemokine receptor biology and validating these receptors as therapeutic targets . The compound's structural insights have contributed to the development of newer chemokine receptor antagonists with improved pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume